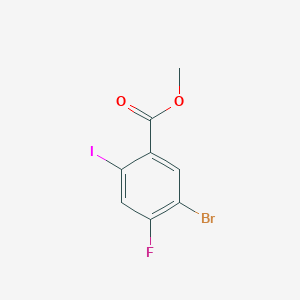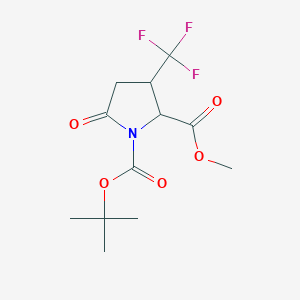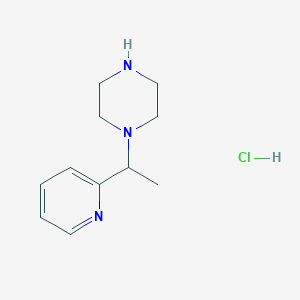![molecular formula C23H19N3O2 B2712243 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898428-57-4](/img/structure/B2712243.png)
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is a quinazolinone analogue . Quinazolinones are fused heterocyclic compounds, which have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry .
Synthesis Analysis
The synthesis of quinazolinone analogues often involves substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively . A green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .Chemical Reactions Analysis
Quinazolinone analogues have been shown to exhibit various chemical reactions. For instance, they have been used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide and its derivatives have been extensively studied for their synthesis methods and potential applications. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides has been achieved through one-step reactions from methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones, highlighting a method for producing a range of structurally related compounds (Chau, Saegusa, & Iwakura, 1982). Similarly, the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, aimed to improve aqueous solubility and cytotoxicity, demonstrating the compound's potential in cancer treatment (Bavetsias et al., 2002).
Antimicrobial and Antifungal Activities
Quinazoline derivatives have shown significant antimicrobial and antifungal activities. A study synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and evaluated their activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Antitumor and Antiproliferative Effects
The exploration of quinazolinone derivatives as antitumor agents is notable, with studies revealing their inhibitory effects on tumor cell proliferation. Specifically, a set of 3-methylquinazolinone derivatives were synthesized and evaluated for their antiproliferative activities against various tumor cells, including A431, A549, MCF-7, and NCI-H1975. Compound 4d, in particular, showed higher antiproliferative activities than Gefitinib, suggesting its potential as a novel anti-cancer drug (Zhang et al., 2021).
Antiviral Activities
The antiviral potential of quinazolin-4(3H)-one derivatives has also been investigated, with some compounds showing distinct activity against Herpes simplex and vaccinia viruses. This indicates the broader pharmacological relevance of these compounds beyond their antimicrobial and antitumor properties (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Wirkmechanismus
While the specific mechanism of action for “3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is not available, similar compounds have shown antitumor and immunomodulatory activity. Their molecular target is often the protein cereblon, a substrate receptor of the cullin ring E3 ubiquitin ligase complex CRL4 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-7-5-8-17(13-15)22(27)25-18-9-6-10-19(14-18)26-16(2)24-21-12-4-3-11-20(21)23(26)28/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJCRQVUGISBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2712161.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2712162.png)
![7-Fluoro-3-[[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712163.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2712168.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone](/img/structure/B2712171.png)
![5-amino-N-(4-methylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2712172.png)

![N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]ac etamide](/img/structure/B2712180.png)
![2-[(4-Methoxyphenyl)methyl]pyridine](/img/structure/B2712181.png)

![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2712183.png)